molecular formula C25H23N3O2S2 B2449376 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide CAS No. 865593-51-7

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide

Cat. No. B2449376
CAS RN: 865593-51-7
M. Wt: 461.6
InChI Key: WNIRHQRMSXYOPN-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The specific molecular structure of “this compound” is not detailed in the search results.


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions . The specific chemical reactions involving “this compound” are not detailed in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . The specific physical and chemical properties of “this compound” are not detailed in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(Pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized using a metal-free approach, highlighting the potential for creating biologically potent compounds through oxidative C–S bond formation strategies (Mariappan et al., 2016).

Biomedical Research and Applications

  • Anticancer Activity : The tetrahydrothieno-pyridine (THTP) structure, closely related to the queried compound, has been explored for its anticancer activity. This highlights the potential of similar compounds in pharmacological fields (Rao et al., 2018).
  • Antifungal Properties : Compounds with a structure similar to the queried molecule have been synthesized and evaluated for antifungal activity, indicating potential uses in treating fungal infections (Sangshetti et al., 2014).
  • Antimicrobial Activities : Derivatives of similar structures have shown promising antimicrobial activities, suggesting possible applications in combating microbial infections (Gouda et al., 2010).
  • Metabolic Stability Improvements : Investigations into similar compounds have been conducted to improve metabolic stability, indicating their potential use in developing more stable drug formulations (Stec et al., 2011).
  • Antibacterial Agents : Compounds structurally similar have shown significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting their potential as antibacterial agents (Palkar et al., 2017).

Future Directions

The future directions for the study of benzothiazole derivatives could include further exploration of their anti-tubercular activity, as well as the development of new synthetic pathways . The specific future directions for “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide” are not detailed in the search results.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs, and new benzothiazole derivatives were found to have better inhibition potency against M. tuberculosis .

Cellular Effects

Benzothiazole derivatives have been shown to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects .

Molecular Mechanism

Benzothiazole derivatives have been shown to interact with various biomolecules, potentially leading to enzyme inhibition or activation .

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-14-8-9-15(2)18(12-14)23(30)27-25-22(24-26-19-6-4-5-7-20(19)31-24)17-10-11-28(16(3)29)13-21(17)32-25/h4-9,12H,10-11,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIRHQRMSXYOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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